3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide
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Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and aromatic groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,4-dimethylphenyl)furan-2-yl)acetamide
- 3-(5-(3,4-dimethylphenyl)furan-2-yl)propanoic acid
- N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide
Uniqueness
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the furan ring and the presence of both dimethylphenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-8-9-18(14-17(15)3)21-12-10-19(25-21)11-13-22(24)23-20-7-5-4-6-16(20)2/h4-10,12,14H,11,13H2,1-3H3,(H,23,24) |
InChI Key |
CIPTWQPWQUVAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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